

2,5-Dihydroxythiophenol: A Technical Guide to Its Core Properties

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Compound of Interest

Compound Name: 2,5-Dihydroxythiophenol

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Introduction

2,5-Dihydroxythiophenol, also known as 2-mercaptohydroquinone or 2-sulfanylbenezene-1,4-diol, is an aromatic organosulfur compound with the chemical formula $C_6H_6O_2S$.^[1] Its structure, featuring a hydroquinone ring substituted with a thiol group, suggests a rich chemical reactivity and potential for diverse applications, particularly in areas involving antioxidant activity and as a building block in organic synthesis. This technical guide provides a comprehensive overview of the fundamental properties of **2,5-dihydroxythiophenol**, including its physicochemical characteristics, potential synthetic routes, expected spectroscopic data, and plausible biological activities based on the known behavior of structurally related compounds. Due to the limited availability of specific experimental data for **2,5-dihydroxythiophenol** in the current scientific literature, this guide integrates general principles and data from analogous compounds to provide a predictive yet scientifically grounded resource.

Physicochemical Properties

The fundamental physicochemical properties of **2,5-dihydroxythiophenol** are summarized in the table below. While some data is available from safety data sheets, key values such as

melting point and solubility have not been experimentally determined in readily available literature.

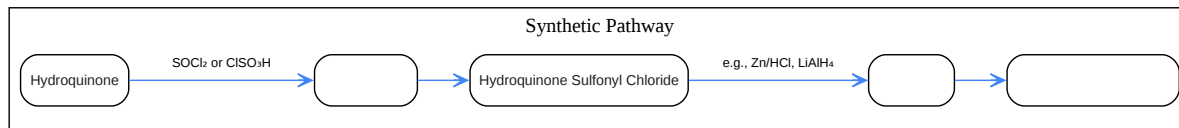
Property	Value	Source
CAS Number	2889-61-4	[1]
Molecular Formula	C ₆ H ₆ O ₂ S	[1]
Molecular Weight	142.18 g/mol	[1]
Boiling Point	333.2 °C at 760 mmHg	[2]
Flash Point	155.3 °C	[2]
Density	1.437 g/cm ³	[2]
Vapor Pressure	7.16E-05 mmHg at 25 °C	[2]
Appearance	Not available (likely a solid)	
Melting Point	No data available	[2]
Solubility	No data available	[2]
pKa	No data available (expected to be acidic due to both phenol and thiol groups)	

Synthesis and Reactivity

General Synthetic Approaches

While a specific, optimized protocol for the synthesis of **2,5-dihydroxythiophenol** is not readily available, general methods for the synthesis of substituted thiophenols can be adapted. A plausible synthetic route could involve the introduction of a thiol group onto a hydroquinone scaffold or the dihydroxylation of a thiophenol derivative. One common method for synthesizing aryl thiols is through the reduction of the corresponding sulfonyl chloride or disulfide. Another approach involves the Newman-Kwart rearrangement.

A potential synthetic workflow is outlined below:



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A potential synthetic workflow for **2,5-Dihydroxythiophenol**.

Reactivity

The reactivity of **2,5-dihydroxythiophenol** is dictated by the presence of three functional groups: two hydroxyl (phenol) groups and one thiol group.

- **Acidity:** Both the phenolic hydroxyl groups and the thiol group are acidic. Thiophenols are generally more acidic than phenols. Therefore, the thiol proton is expected to be the most acidic proton in the molecule.
- **Nucleophilicity:** The corresponding thiophenolate, formed upon deprotonation, is a potent nucleophile and can readily participate in S-alkylation and Michael addition reactions.
- **Oxidation:** The thiol group is susceptible to oxidation, which can lead to the formation of a disulfide bond, connecting two molecules of **2,5-dihydroxythiophenol**. The hydroquinone moiety is also redox-active and can be oxidized to the corresponding benzoquinone. This dual susceptibility to oxidation suggests that **2,5-dihydroxythiophenol** could be a potent antioxidant.

Spectroscopic Properties (Predicted)

Detailed experimental spectra for **2,5-dihydroxythiophenol** are not available. However, the expected spectroscopic characteristics can be predicted based on the known spectral data of thiophenols, phenols, and hydroquinones.

Spectroscopy	Expected Wavenumber/Chemical Shift	Assignment
^1H NMR	δ 6.5 - 7.5 ppm	Aromatic protons (likely complex splitting pattern)
δ 3.0 - 4.0 ppm (broad singlet)	Thiol proton (-SH)	
δ 4.5 - 6.0 ppm (broad singlets)	Phenolic protons (-OH)	
^{13}C NMR	δ 110 - 130 ppm	Aromatic carbons
δ 140 - 160 ppm	Aromatic carbons attached to oxygen	O-H stretching (phenolic)
IR	3200 - 3600 cm^{-1} (broad)	
2550 - 2600 cm^{-1} (weak)	S-H stretching (thiol)	
1450 - 1600 cm^{-1}	C=C stretching (aromatic)	
1200 - 1300 cm^{-1}	C-O stretching (phenolic)	
UV-Vis	\sim 250 nm and \sim 300 nm	$\pi \rightarrow \pi^*$ transitions of the aromatic ring

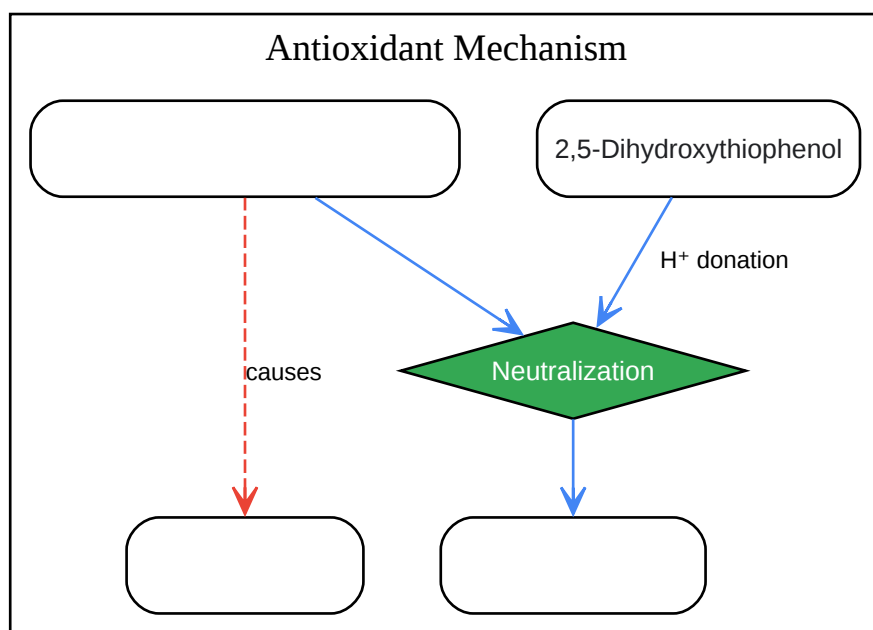
Potential Biological Activity and Signaling Pathways

The specific biological activities of **2,5-dihydroxythiophenol** have not been reported. However, its structural motifs, particularly the hydroquinone and thiol groups, are present in many biologically active molecules.

Antioxidant Activity

Hydroquinones and thiols are well-known antioxidants. The hydroquinone moiety can act as a radical scavenger by donating a hydrogen atom to form a relatively stable semiquinone radical. The thiol group can also participate in redox reactions, readily being oxidized to a disulfide. The combination of these two functionalities in one molecule suggests that **2,5-dihydroxythiophenol** could be a potent antioxidant, capable of neutralizing reactive oxygen species (ROS) through multiple mechanisms.

A simplified diagram illustrating a potential antioxidant mechanism is shown below:



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A potential antioxidant mechanism of **2,5-Dihydroxythiophenol**.

Signaling Pathways

Given its potential antioxidant properties, **2,5-dihydroxythiophenol** could modulate signaling pathways sensitive to the cellular redox state. For instance, it might influence the Keap1-Nrf2 pathway, a critical regulator of the antioxidant response, or the NF- κ B signaling pathway, which is involved in inflammation and is often activated by oxidative stress. However, without experimental data, any discussion of specific signaling pathway involvement remains speculative.

Experimental Protocols (General)

The following are general protocols that could be adapted for the synthesis and analysis of **2,5-dihydroxythiophenol**.

General Protocol for the Synthesis of an Aryl Thiol via Reduction of a Sulfonyl Chloride

- **Sulfonylation:** To a solution of hydroquinone in a suitable solvent (e.g., chloroform), add chlorosulfonic acid dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
- **Work-up:** Pour the reaction mixture onto ice and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude hydroquinone sulfonyl chloride.
- **Reduction:** Dissolve the crude sulfonyl chloride in a suitable solvent (e.g., ethanol). Add a reducing agent (e.g., zinc dust and hydrochloric acid, or lithium aluminum hydride) portion-wise at a controlled temperature.
- **Final Work-up and Purification:** After the reduction is complete, neutralize the reaction mixture and extract the product. Purify the crude **2,5-dihydroxythiophenol** by column chromatography or recrystallization.

General Protocol for Spectroscopic Analysis

- **NMR Spectroscopy:** Prepare a solution of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
- **IR Spectroscopy:** Obtain the IR spectrum of the solid compound using a KBr pellet or as a thin film on a salt plate. Alternatively, acquire the spectrum of a solution in a suitable solvent.
- **UV-Vis Spectroscopy:** Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). Record the absorption spectrum over a range of 200-400 nm.

Conclusion

2,5-Dihydroxythiophenol is a molecule with significant potential for further research, particularly in the fields of antioxidant chemistry and synthetic organic chemistry. While specific experimental data for this compound is scarce, this technical guide provides a foundational understanding of its likely properties and reactivity based on the well-established chemistry of its constituent functional groups. The provided general experimental protocols offer a starting point for the synthesis and characterization of this intriguing molecule, paving the way for future

investigations into its unique chemical and biological properties. Further research is warranted to fully elucidate the characteristics and potential applications of **2,5-dihydroxythiophenol**.

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References

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